6-(3,4-Dimethylphenyl)-6-oxohexanoic acid
Description
Properties
IUPAC Name |
6-(3,4-dimethylphenyl)-6-oxohexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O3/c1-10-7-8-12(9-11(10)2)13(15)5-3-4-6-14(16)17/h7-9H,3-6H2,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFKYRWIIMLLSBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)CCCCC(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40645272 | |
| Record name | 6-(3,4-Dimethylphenyl)-6-oxohexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40645272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
870286-97-8 | |
| Record name | 6-(3,4-Dimethylphenyl)-6-oxohexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40645272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Methodological & Application
Application Notes and Protocols for the Quantification of 6-(3,4-Dimethylphenyl)-6-oxohexanoic acid
Introduction
6-(3,4-Dimethylphenyl)-6-oxohexanoic acid is a keto-acid derivative with potential significance in various research and development sectors, including pharmaceuticals and metabolomics. Accurate and precise quantification of this analyte in diverse biological and chemical matrices is paramount for understanding its pharmacokinetic profile, metabolic fate, and pharmacological activity. This document provides a comprehensive guide to the analytical methodologies for the robust quantification of 6-(3,4-Dimethylphenyl)-6-oxohexanoic acid, designed for researchers, scientists, and drug development professionals. The protocols herein are grounded in established analytical principles and adhere to international validation guidelines to ensure data integrity and reliability.[1][2][3][4][5][6][7]
The unique structure of 6-(3,4-Dimethylphenyl)-6-oxohexanoic acid, featuring a substituted aromatic ring, a ketone group, and a carboxylic acid moiety, presents distinct analytical considerations. This guide will explore three robust analytical techniques: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). Each section will delve into the theoretical underpinnings of the method, provide a detailed experimental protocol, and discuss the critical parameters for method validation.
High-Performance Liquid Chromatography with Ultraviolet (UV) Detection (HPLC-UV)
HPLC-UV is a widely accessible and robust technique for the quantification of aromatic compounds. The dimethylphenyl group in the target analyte contains a chromophore that absorbs UV light, making it suitable for UV detection. However, to enhance sensitivity and chromatographic performance, especially for trace-level analysis, derivatization of the carboxylic acid group may be considered.
Scientific Rationale
The method is based on the separation of the analyte from the sample matrix on a reversed-phase HPLC column. The analyte is then detected by its absorbance of UV light. The choice of a C18 column is based on its versatility and effectiveness in retaining and separating moderately non-polar compounds like the target analyte. The mobile phase, a mixture of acetonitrile and water with a formic acid modifier, is selected to ensure good peak shape and retention. Formic acid helps to suppress the ionization of the carboxylic acid group, leading to more consistent retention times.
Experimental Protocol
Sample Preparation: Direct Analysis
-
Matrix Spiking: For method development and validation, spike a known concentration of 6-(3,4-Dimethylphenyl)-6-oxohexanoic acid standard into the blank matrix (e.g., plasma, urine, reaction buffer).
-
Protein Precipitation (for biological matrices): To 100 µL of the sample, add 300 µL of cold acetonitrile containing the internal standard.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean HPLC vial for analysis.
Chromatographic Conditions
| Parameter | Condition |
| Instrument | HPLC system with UV detector |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 30% B to 90% B over 10 minutes, hold for 2 minutes, then return to initial conditions |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm (or wavelength of maximum absorbance) |
Visualization of HPLC-UV Workflow
Caption: Workflow for HPLC-UV analysis of 6-(3,4-Dimethylphenyl)-6-oxohexanoic acid.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. Due to the low volatility of 6-(3,4-Dimethylphenyl)-6-oxohexanoic acid, derivatization is mandatory to convert the polar carboxylic acid group into a more volatile and thermally stable ester. Silylation is a common and effective derivatization strategy.[8]
Scientific Rationale
This method involves the separation of the derivatized analyte based on its boiling point and interaction with the GC column stationary phase, followed by detection using a mass spectrometer. The mass spectrometer provides high selectivity and sensitivity by monitoring specific fragment ions of the analyte. The use of a non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is suitable for the separation of a wide range of derivatized organic compounds.
Experimental Protocol
Sample Preparation and Derivatization
-
Extraction: Perform a liquid-liquid extraction of the sample. To 1 mL of the sample, add an internal standard and adjust the pH to ~2 with HCl. Extract twice with 3 mL of ethyl acetate.
-
Drying: Evaporate the pooled organic layers to dryness under a gentle stream of nitrogen at 40°C.
-
Derivatization: To the dried residue, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.
-
Reaction: Cap the vial and heat at 70°C for 30 minutes.
-
Analysis: Cool to room temperature and inject into the GC-MS system.
GC-MS Conditions
| Parameter | Condition |
| Instrument | Gas Chromatograph coupled to a Mass Spectrometer |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Inlet Temperature | 250°C |
| Injection Mode | Splitless |
| Oven Program | Start at 100°C, hold for 1 min, ramp to 280°C at 15°C/min, hold for 5 min |
| Transfer Line Temp | 280°C |
| Ion Source Temp | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Acquisition | Selected Ion Monitoring (SIM) of characteristic ions |
Visualization of GC-MS Workflow
Sources
- 1. labs.iqvia.com [labs.iqvia.com]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 4. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 5. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 6. fda.gov [fda.gov]
- 7. database.ich.org [database.ich.org]
- 8. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
using 6-(3,4-Dimethylphenyl)-6-oxohexanoic acid in anti-inflammatory assays
Application Note: Characterizing the Anti-Inflammatory Profile of 6-(3,4-Dimethylphenyl)-6-oxohexanoic Acid
Introduction & Mechanistic Rationale
6-(3,4-Dimethylphenyl)-6-oxohexanoic acid is a lipophilic keto-acid derivative structurally analogous to several non-steroidal anti-inflammatory drugs (NSAIDs) and metabolic modulators. Its pharmacophore—an aryl ketone linked to a carboxylic acid via an aliphatic chain—resembles the active metabolites of Fenbufen (4-biphenyl-4-oxobutanoic acid) and specific PPAR-α/γ dual agonists .
In anti-inflammatory research, this compound is primarily investigated for its potential to:
-
Inhibit Cyclooxygenase (COX) Enzymes: The aryl-ketone moiety can mimic the arachidonic acid transition state in the COX active site.
-
Modulate NF-κB Signaling: Similar keto-acids have been shown to prevent the degradation of IκBα, thereby blocking the nuclear translocation of NF-κB.
-
Suppress Pro-Inflammatory Cytokines: Downregulation of TNF-α, IL-6, and IL-1β in activated macrophages.[1]
This Application Note provides a standardized, self-validating protocol for evaluating the anti-inflammatory efficacy of 6-(3,4-Dimethylphenyl)-6-oxohexanoic acid using in vitro (RAW 264.7 macrophages) and enzymatic assays.
Experimental Workflow
The following diagram illustrates the logical flow of the characterization process, ensuring that cytotoxicity is ruled out before attributing reductions in inflammatory markers to specific mechanisms.
Figure 1: Step-by-step experimental workflow for validating anti-inflammatory activity.[1] Note the critical "Go/No-Go" decision point at the MTT assay to prevent false positives due to cell death.
Protocol 1: Compound Preparation & Solubility
Objective: To prepare a stable stock solution without precipitation, which is common for lipophilic aryl-acids.
Materials:
-
6-(3,4-Dimethylphenyl)-6-oxohexanoic acid (Solid, >98% purity).
-
Dimethyl Sulfoxide (DMSO), sterile-filtered.[1]
-
Phosphate Buffered Saline (PBS), pH 7.4.
Procedure:
-
Stock Solution (100 mM): Dissolve 23.4 mg of the compound (MW: 234.29 g/mol ) in 1 mL of 100% DMSO. Vortex for 1 minute until completely clear.
-
Note: If turbidity persists, sonicate at 40°C for 5 minutes.
-
-
Working Solutions: Dilute the stock into serum-free culture media (DMEM) immediately prior to use.
-
Target Concentrations: 10, 25, 50, 100 µM.
-
Vehicle Control: Ensure the final DMSO concentration is <0.1% (v/v) in all wells to avoid solvent toxicity.
-
Quality Control (Self-Validation):
-
Measure the absorbance of the highest working concentration (100 µM) at 600 nm. An OD > 0.05 indicates precipitation; if observed, lower the concentration or increase the BSA (Bovine Serum Albumin) content in the media to act as a carrier.
Protocol 2: Nitric Oxide (NO) Inhibition Screening
Objective: To determine the IC50 of the compound for inhibiting NO production in LPS-stimulated macrophages. This is the primary screen for anti-inflammatory activity.
Cell Model: RAW 264.7 Murine Macrophages.
Procedure:
-
Seeding: Plate RAW 264.7 cells at
cells/well in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2. -
Pre-treatment: Aspirate media and add 100 µL of fresh media containing the compound (0–100 µM). Incubate for 1 hour .
-
Rationale: Pre-treatment allows the compound to enter the cell and modulate signaling pathways (e.g., NF-κB) before the inflammatory trigger.
-
-
Stimulation: Add LPS (Lipopolysaccharide, E. coli O111:B4) to a final concentration of 1 µg/mL.[1] Incubate for 18–24 hours .
-
Griess Assay:
-
Transfer 50 µL of supernatant to a new plate.
-
Add 50 µL of Griess Reagent A (1% Sulfanilamide in 5% phosphoric acid).
-
Add 50 µL of Griess Reagent B (0.1% N-1-naphthylethylenediamine dihydrochloride).
-
Incubate for 10 minutes at room temperature (protected from light).
-
Measure absorbance at 540 nm .
-
Data Analysis:
Calculate the % Inhibition using the formula:
Table 1: Expected Results & Interpretation
| Concentration (µM) | NO Production (% of Control) | Cell Viability (% of Control) | Interpretation |
| 0 (LPS Only) | 100% | 100% | Valid Assay (High Inflammation) |
| 10 | 85-95% | >95% | Minimal Effect |
| 50 | 40-60% | >90% | Active Range (Calculate IC50) |
| 100 | <20% | <80% | Potential Cytotoxicity (Verify with MTT) |
| Dexamethasone (Pos.[1] Ctrl) | <30% | >90% | System Validation |
Protocol 3: Mechanistic Validation (NF-κB Pathway)[1]
Objective: To confirm if the compound acts by blocking the NF-κB signaling cascade, a common target for aryl-keto acids.
Pathway Visualization:
Figure 2: The NF-κB signaling cascade.[1] The compound likely inhibits the phosphorylation of IKK or the degradation of IκBα, preventing nuclear translocation.
Western Blot Procedure:
-
Treatment: Treat RAW 264.7 cells with the compound (at IC50 concentration determined in Protocol 2) for 1 hour, then stimulate with LPS for 30 minutes .
-
Lysis: Harvest cells and separate into Cytosolic and Nuclear fractions using a nuclear extraction kit.
-
Blotting Targets:
-
Cytosolic Fraction: Probe for IκBα (degradation indicates activation) and p-IκBα .[1]
-
Nuclear Fraction: Probe for NF-κB p65 .
-
-
Result Interpretation:
-
Effective Anti-Inflammatory:[1] High cytosolic IκBα (prevented degradation) and low nuclear p65 compared to the LPS-only control.
-
References
- Chemical Identity & Properties
- Assay Protocol (NO Inhibition)
-
Mechanistic Context (Structurally Related Compounds)
-
Anti-inflammatory activity of 4-oxo-4-(biphenyl-4-yl)butanoic acid (Fenbufen).[1] This reference provides the rationale for testing aryl-oxo-alkanoic acids as COX inhibitors.
-
- Cytotoxicity Control
- General Pathway Reference
Sources
Application Note: Dual-Mechanism Assessment of 6-(3,4-Dimethylphenyl)-6-oxohexanoic acid (Ibudilast)
Introduction & Mechanism of Action
6-(3,4-Dimethylphenyl)-6-oxohexanoic acid, widely known as Ibudilast , represents a unique class of anti-neuroinflammatory agents.[1] Unlike typical non-steroidal anti-inflammatory drugs (NSAIDs), Ibudilast functions through a dual mechanism:
-
Phosphodiesterase (PDE) Inhibition: It preferentially inhibits PDE3, PDE4, PDE10, and PDE11.[2][3][4] This inhibition prevents the hydrolysis of cAMP, leading to elevated intracellular cAMP levels, activation of PKA, and subsequent phosphorylation of CREB (cAMP response element-binding protein), which downregulates pro-inflammatory gene transcription.
-
Glial Attenuation (MIF/TLR4): Ibudilast acts as an allosteric inhibitor of Macrophage Migration Inhibitory Factor (MIF) and antagonizes Toll-like Receptor 4 (TLR4) signaling.[5] This is critical for suppressing the activation of microglia and astrocytes, the primary drivers of neuroinflammation in conditions like ALS, Multiple Sclerosis, and neuropathic pain.
This guide details two complementary in vitro assays to validate these mechanisms: a cAMP Modulation Assay (Target Engagement) and a Microglial Neuroinflammation Suppression Assay (Functional Efficacy).
Pathway Visualization
The following diagram illustrates the convergence of Ibudilast's dual mechanisms on the reduction of inflammatory cytokines.
Figure 1: Dual mechanism of Ibudilast. The molecule inhibits PDE enzymes to preserve cAMP (left) and blocks TLR4/MIF signaling to prevent NF-κB translocation (right), synergistically reducing inflammation.
Protocol A: Cellular cAMP Modulation Assay
Objective: To quantify the potency of Ibudilast as a PDE inhibitor in a live cell system. Principle: Since Ibudilast prevents cAMP degradation, it acts as a "potentiator." In this assay, cells are treated with a low dose of Forskolin (an adenylyl cyclase activator) to stimulate basal cAMP production. Ibudilast treatment should result in a dose-dependent increase in cAMP levels compared to Forskolin alone.
Materials
-
Cell Line: HEK293 (wild type or overexpressing PDE4) or Jurkat cells.
-
Reagents:
-
Ibudilast (dissolved in DMSO, 100 mM stock).
-
Forskolin (10 mM stock).
-
cAMP detection kit (e.g., HTRF cAMP dynamic 2, GloSensor, or CatchPoint).
-
Reference Inhibitor: Rolipram (PDE4 selective) or IBMX (Pan-PDE).
-
Experimental Workflow
-
Cell Seeding:
-
Harvest cells and resuspend in assay buffer (HBSS + 20 mM HEPES + 0.1% BSA). Note: Avoid FBS during the assay as it contains degradative enzymes.
-
Seed 2,000–5,000 cells/well in a 384-well low-volume white plate.
-
-
Compound Preparation:
-
Prepare a 10-point serial dilution of Ibudilast in assay buffer (Range: 1 nM to 100 µM).
-
Prepare Forskolin solution at a concentration equal to its EC20 (typically 1–5 µM depending on cell line). Rationale: Using EC20 ensures the system is not saturated, allowing the PDE inhibitor to show a measurable effect.
-
-
Treatment:
-
Add 5 µL of Ibudilast dilutions to the cells.
-
Incubate for 15 minutes at Room Temperature (RT).
-
Add 5 µL of Forskolin stimulation buffer.
-
Incubate for 45 minutes at RT.
-
-
Detection (HTRF Method Example):
-
Add 10 µL of cAMP-d2 conjugate (Acceptor).
-
Add 10 µL of Anti-cAMP-Cryptate (Donor).
-
Incubate for 1 hour in the dark.
-
-
Readout:
-
Measure fluorescence at 665 nm and 620 nm. Calculate HTRF Ratio (
).
-
Data Analysis & Validity
-
Normalization: Convert HTRF ratios to cAMP concentrations using a standard curve.
-
Curve Fitting: Plot Log[Ibudilast] vs. Response.
-
Expected Result: Sigmoidal dose-response showing increased cAMP.
-
QC Criteria: Z' factor > 0.5; Signal-to-Background (S/B) > 3.
Protocol B: Microglial Neuroinflammation Suppression
Objective: To assess the functional efficacy of Ibudilast in suppressing glial activation via TLR4/MIF antagonism. Principle: BV-2 microglia stimulated with Lipopolysaccharide (LPS) transform into a pro-inflammatory M1 phenotype, releasing Nitric Oxide (NO) and cytokines (TNF-α). Ibudilast should dose-dependently inhibit this release.
Materials
-
Cell Line: BV-2 (Murine Microglia) or HMC3 (Human Microglia).
-
Reagents:
-
LPS (Escherichia coli O111:B4).
-
Griess Reagent (for NO detection).[6]
-
Mouse TNF-α ELISA Kit.
-
MTT or CCK-8 Kit (for viability control).
-
Experimental Workflow
-
Seeding:
-
Seed BV-2 cells at
cells/well in 96-well plates using DMEM + 5% FBS (low serum reduces basal activation). -
Incubate overnight at 37°C/5% CO₂.
-
-
Pre-Treatment (Critical Step):
-
Replace media with fresh serum-free or low-serum media containing Ibudilast (0.1, 1, 10, 50, 100 µM).
-
Incubate for 1 hour prior to LPS addition.
-
Scientific Rationale: Pre-incubation allows Ibudilast to engage intracellular PDEs and block surface TLR4/MIF interactions before the inflammatory cascade initiates.
-
-
Stimulation:
-
Add LPS to a final concentration of 100 ng/mL (BV-2) or 1 µg/mL (HMC3).
-
Incubate for 24 hours.
-
-
Supernatant Collection:
-
Collect 100 µL of supernatant for NO/ELISA analysis.
-
Immediate Action: Perform Griess assay immediately or freeze supernatant at -80°C.
-
-
Viability Check (Self-Validation):
-
Add MTT/CCK-8 reagent to the remaining cells in the plate.
-
Requirement: Efficacy (reduced NO) must occur at concentrations that do not reduce cell viability. If viability drops <80%, the anti-inflammatory effect is a false positive due to cytotoxicity.
-
Readout & Analysis[7][8][9][10][11][12][13][14]
-
Nitric Oxide (NO): Mix 50 µL supernatant + 50 µL Griess Reagent. Incubate 10 min. Read Absorbance at 540 nm.[7]
-
TNF-α: Standard sandwich ELISA protocol.
Data Summary & Troubleshooting
Reference Potency Values
The following values serve as benchmarks for assay validation. Note the discrepancy between biochemical (enzyme-only) and cellular IC50s, which is normal due to membrane permeability and ATP competition.
| Target | Biochemical IC50 (Purified Enzyme) | Cellular IC50 (Functional Readout) | Reference |
| PDE4 | 54 – 166 nM | 2 – 10 µM (TNF-α suppression) | Gibson et al. (2006) |
| PDE3 | ~50 nM | N/A (Context dependent) | Gibson et al. (2006) |
| MIF | 9.5 µM (Tautomerase activity) | ~10 µM (Chemotaxis inhibition) | Cho et al. (2010) |
| LPS-Induced NO | N/A | 20 – 50 µM (BV-2 cells) | ResearchGate (2022) |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| High Basal cAMP | Endogenous adenosine or high serum. | Use serum-free buffer; add Adenosine Deaminase (ADA) if necessary. |
| No Inhibition of LPS | LPS concentration too high (saturation). | Titrate LPS down to the EC80 (usually 10-100 ng/mL for BV-2). |
| High Cytotoxicity | Ibudilast > 100 µM or DMSO > 0.5%. | Keep DMSO final concentration < 0.1%. Do not exceed 100 µM Ibudilast. |
| Variable IC50s | PDE isoform variation. | Confirm expression profile of the specific cell line used (e.g., HEK vs. Jurkat). |
References
-
Gibson, L. C., et al. (2006). "Preferential inhibition of human phosphodiesterase 4 by ibudilast."[4] European Journal of Pharmacology.
-
Cho, Y., et al. (2010). "Allosteric inhibition of macrophage migration inhibitory factor revealed by ibudilast." Proceedings of the National Academy of Sciences (PNAS).
-
Rolan, P., et al. (2009). "Ibudilast: a review of its pharmacology, efficacy and safety in respiratory and neurological disease." Expert Opinion on Pharmacotherapy.
-
Mizuno, T., et al. (2004). "Neuroprotective role of phosphodiesterase inhibitor ibudilast on neuronal cell death induced by activated microglia." Neuropharmacology.
-
Natarajaseenivasan, K., et al. (2022). "Anti-macrophage migration inhibitory factor (MIF) activity of ibudilast."[8] Microbial Pathogenesis.
Sources
- 1. Facebook [cancer.gov]
- 2. mdpi.com [mdpi.com]
- 3. Ibudilast - Wikipedia [en.wikipedia.org]
- 4. BioKB - Relationship - Ibudilast - inhibits - PDE4 [biokb.lcsb.uni.lu]
- 5. What is the mechanism of Ibudilast? [synapse.patsnap.com]
- 6. Response Profiles of BV2 Microglia to IFN-γ and LPS Co-Stimulation and Priming - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Taraxasterol Inhibits LPS-Induced Inflammatory Response in BV2 Microglia Cells by Activating LXRα [frontiersin.org]
- 8. Anti-macrophage migration inhibitory factor (MIF) activity of ibudilast: A repurposing drug attenuates the pathophysiology of leptospirosis - PubMed [pubmed.ncbi.nlm.nih.gov]
High-Precision Protocol: Carrageenan-Induced Rat Paw Edema Assay for Anti-Inflammatory Profiling
Introduction & Mechanistic Rationale
The carrageenan-induced paw edema assay remains the gold standard for screening acute anti-inflammatory compounds. Unlike chronic models (e.g., adjuvant arthritis), this assay specifically targets the acute phase of inflammation, making it indispensable for profiling non-steroidal anti-inflammatory drugs (NSAIDs) and selective COX-2 inhibitors.
The Biphasic Inflammatory Response
Success in this assay depends on understanding that the edema is not a single event but a biphasic temporal sequence . A compound effective at 1 hour acts on different targets than one effective at 4 hours.[1]
-
Phase 1 (0–1.5 h): Mediated by the rapid release of histamine, serotonin (5-HT), and bradykinin. This phase is generally resistant to NSAIDs.
-
Phase 2 (2.5–6 h): Mediated by the release of prostaglandins (PGE2), proteases, and lysosomes. This phase is sensitive to COX inhibitors and is the primary window for validation.
Visualization: The Inflammatory Cascade
The following diagram illustrates the temporal release of mediators, guiding when to measure paw volume based on your target's mechanism of action.
Figure 1: Biphasic mediator release. Efficacy in Phase 2 correlates with COX-pathway inhibition.
Pre-Clinical Setup & Materials[2]
Animal Selection[3]
-
Species: Rat (Wistar or Sprague-Dawley).
-
Weight: 150–200g.
-
Sex: Males are preferred to avoid estrus cycle hormonal fluctuations affecting inflammatory sensitivity.
-
Why Rats? Mice paws are too small for accurate volumetric displacement measurement (plethysmometry). Rats provide a robust signal-to-noise ratio.
Reagent Preparation (Critical Step)
The choice of carrageenan type is non-negotiable. You must use Lambda-Carrageenan .
-
Reasoning: Kappa and Iota forms gel at room temperature, making injection difficult and dosing inconsistent. Lambda remains non-gelling.[2]
Preparation Protocol:
-
Weigh 100 mg of Lambda-Carrageenan (Sigma-Aldrich, Type IV).
-
Add to 10 mL of sterile saline (0.9% NaCl) to achieve a 1% w/v solution .
-
Hydration: Stir gently for 1 hour at room temperature.
-
Application Note: Do not heat aggressively. If clumps persist, let it sit overnight at 4°C. A homogeneous suspension is vital for consistent edema induction.
-
Equipment
-
Plethysmometer: (e.g., Ugo Basile).[3][4][5] This uses a water cell and electrodes to measure volume displacement.[6][7]
-
Restraint: Soft cloth or plastic restrainer (avoid stress, which releases endogenous corticosteroids and dampens inflammation).
Experimental Protocol
Workflow Timeline
Figure 2: Experimental timeline ensuring standardized dosing and measurement intervals.
Step-by-Step Methodology
Step 1: Acclimatization and Basal Reading (V0)
-
Fast animals overnight (12h) to standardize oral drug absorption. Ensure water is available.
-
Mark the tibio-tarsal joint (ankle) with a permanent marker. This is your "dip line."
-
Trustworthiness Check: Inconsistent dipping depth is the #1 source of error. Always dip to the exact same mark.
-
-
Dip the right hind paw into the plethysmometer cell up to the mark. Record the volume (V0 ). Repeat twice and take the average.
Step 2: Compound Administration
Administer vehicle, positive control, or test compounds.
-
Vehicle: Saline or CMC (0.5%).
-
Positive Control: Indomethacin (10 mg/kg, PO) or Diclofenac (10 mg/kg).
-
Timing: Administer 30–60 minutes prior to carrageenan to allow peak plasma concentration (
) to coincide with the inflammatory challenge.
Step 3: Induction of Edema (The Challenge)
-
Load a 1 mL syringe with a 26G or 27G needle.
-
Restrain the rat securely.
-
Inject 0.1 mL (100 µL) of 1% carrageenan into the subplantar region of the right hind paw.
-
Technique: Insert the needle shallowly into the footpad. Avoid hitting the bone (periosteum injury causes pain and false-positive swelling).
-
Visual Check: You should see a small "bleb" or wheal form immediately under the skin.
-
Step 4: Post-Challenge Measurements
Measure paw volume at 1, 3, and 5 (or 6) hours post-injection.
-
1 Hour: Assessing anti-histaminic/serotonergic activity.
-
3-5 Hours: Assessing anti-COX/prostaglandin activity (Peak Edema).
Data Presentation & Analysis
Data Calculation
Raw data must be converted into Edema Volume and Percentage Inhibition .[1]
Formulas:
-
Edema Volume (
): Where is paw volume at time , and is basal volume. -
Percentage Inhibition (% Inh):
Where is mean edema of Control group, and is mean edema of Treated group.
Representative Data Table
Summarize your findings in a clear, comparative format.
| Group | Dose (mg/kg) | Basal Vol (mL) | Edema Vol 1h (mL) | Edema Vol 3h (mL) | % Inhibition (3h) |
| Vehicle Control | - | 1.20 ± 0.05 | 0.45 ± 0.04 | 0.85 ± 0.06 | - |
| Indomethacin | 10 | 1.18 ± 0.04 | 0.40 ± 0.03 | 0.25 ± 0.02 | 70.5% |
| Test Cmpd A | 30 | 1.21 ± 0.06 | 0.42 ± 0.05 | 0.55 ± 0.04 | 35.3% |
| Test Cmpd B | 30 | 1.19 ± 0.03 | 0.44 ± 0.03 | 0.82 ± 0.05 | 3.5% |
*Data expressed as Mean ± SEM. p < 0.05 vs Vehicle (ANOVA followed by Dunnett’s test).
Troubleshooting & "From the Bench" Insights
| Issue | Probable Cause | Corrective Action |
| High Variability in Control Group | Inconsistent dipping depth. | Use a permanent marker to draw a line on the ankle (lateral malleolus). Dip exactly to this line every time. |
| No Edema in Controls | Degraded Carrageenan or wrong injection site. | Carrageenan solutions degrade. Prepare fresh weekly. Ensure injection is subplantar (pad), not subcutaneous on the dorsal side. |
| Bleeding at Injection Site | Needle gauge too large. | Use a 27G needle. Apply gentle pressure for 10 seconds after withdrawal to prevent leakage of the inflammatory agent. |
| Unexpected Phase 1 Inhibition | Stress-induced analgesia/anti-inflammation. | Stress releases corticosterone, which inhibits edema. Handle animals gently and habituate them to the plethysmometer 2 days prior. |
References
-
Winter, C. A., Risley, E. A., & Nuss, G. W. (1962). Carrageenin-induced edema in hind paw of the rat as an assay for anti-inflammatory drugs.[5][10][11] Proceedings of the Society for Experimental Biology and Medicine, 111(3), 544–547.
-
Morris, C. J. (2003). Carrageenan-Induced Paw Edema in the Rat and Mouse. Methods in Molecular Biology, 225, 115–121.
-
Posadas, I., et al. (2004). Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression.[12] British Journal of Pharmacology, 142(2), 331–338.
-
Necas, J., & Bartosikova, L. (2013). Carrageenan: a review. Veterinarni Medicina, 58(4), 187–205.
Sources
- 1. ijddr.in [ijddr.in]
- 2. researchgate.net [researchgate.net]
- 3. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. phytopharmajournal.com [phytopharmajournal.com]
- 6. harvardapparatus.com [harvardapparatus.com]
- 7. Plethysmometer [bioseb.com]
- 8. orchidscientific.com [orchidscientific.com]
- 9. orchidscientific.com [orchidscientific.com]
- 10. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
- 11. inotiv.com [inotiv.com]
- 12. Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of Aryl Oxohexanoic Acids
Welcome to the Technical Support Center for the purification of aryl oxohexanoic acids. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating and purifying this important class of molecules. Aryl oxohexanoic acids, characterized by a carboxylic acid, a ketone, and an aromatic ring, present unique purification challenges due to their polarity, potential for isomerization, and susceptibility to certain degradation pathways.
This document moves beyond simple protocols to provide in-depth troubleshooting advice and the scientific rationale behind our recommendations. Our goal is to empower you to diagnose issues, optimize your methods, and achieve the desired purity for your compounds.
Section 1: Troubleshooting Common Purification Techniques
Researchers often face a core set of challenges regardless of the specific aryl oxohexanoic acid derivative. This section addresses the most frequent issues encountered with standard purification methods.
1.1 Crystallization
Crystallization is often the most efficient method for purifying solid compounds, but aryl oxohexanoic acids can be problematic.
Question: My compound "oils out" instead of crystallizing. What's happening and how can I fix it?
Answer: "Oiling out" occurs when the compound comes out of solution above its melting point, forming a liquid phase instead of a solid crystal lattice. This is common with compounds that have impurities, which depress the melting point, or when the solution is supersaturated too quickly.
Expert Explanation & Solution: The goal is to slow down the crystallization process to give the molecules time to arrange into an ordered lattice.[1]
-
Re-heat and Dilute: Place the flask back on the heat source and add more of the "good" (solubilizing) solvent until the oil redissolves completely. This reduces the saturation level.[1]
-
Slow Cooling: Instead of placing the flask on an ice bath, allow it to cool slowly to room temperature on the benchtop, insulated by a few paper towels. If necessary, you can then move it to a refrigerator and finally a freezer, but gradual cooling is key.
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the solvent-air interface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of pure solid, add a tiny crystal to the cooled, supersaturated solution to initiate crystallization.
Question: My crystallization yield is very low. How can I improve it?
Answer: Low yield typically points to two issues: using too much solvent or choosing a solvent system where the compound has high solubility even at low temperatures.
Expert Explanation & Solution: An ideal crystallization solvent should dissolve the compound when hot but have poor solubility when cold.
-
Solvent Selection: Test a variety of solvents. Good starting points for aryl oxohexanoic acids include ethyl acetate/heptane, toluene, or aqueous alcohol mixtures. The goal is to find a system where the compound is sparingly soluble at room temperature but fully soluble at the solvent's boiling point.
-
Minimize Solvent Volume: Use only the minimum amount of hot solvent required to fully dissolve your compound. Adding excess solvent will keep more of your product in the mother liquor upon cooling.[1]
-
Concentrate the Solution: If you've already added too much solvent, you can carefully evaporate a portion of it under a stream of nitrogen or by gentle heating to re-establish a supersaturated solution, then proceed with slow cooling.
-
Cooling Temperature: Ensure you are cooling the solution to a sufficiently low temperature (e.g., 4 °C in a refrigerator or -20 °C in a freezer) to maximize precipitation, but only after initial slow cooling to room temperature.
1.2 Liquid-Liquid Extraction
Acid-base extraction is a fundamental technique for purifying carboxylic acids by separating them from neutral or basic impurities.[2][3]
Question: I'm performing an acid-base extraction, but my compound seems to be lost or stuck between layers. Why?
Answer: This issue almost always relates to incorrect pH control. For an aryl oxohexanoic acid to move into the aqueous basic layer, the pH must be sufficiently high to deprotonate the carboxylic acid. To bring it back into the organic layer, the pH must be low enough to re-protonate it.
Expert Explanation & Solution: The rule of thumb is to adjust the aqueous pH to be at least 2-3 units above the pKa of the carboxylic acid to ensure it's in its salt form (carboxylate), and 2-3 units below the pKa to ensure it's in its neutral acid form.[3] The pKa of a typical aryl oxohexanoic acid is around 4-5.
Protocol: Optimized Acid-Base Extraction
-
Dissolution: Dissolve the crude mixture in an appropriate organic solvent like ethyl acetate or dichloromethane (DCM).
-
Basic Wash (Deprotonation): Extract the organic layer with a weak base such as 1 M sodium bicarbonate (NaHCO₃) solution (pH ~8) or a slightly stronger base like 1 M sodium carbonate (Na₂CO₃) (pH ~11). Do this 2-3 times. Your aryl oxohexanoic acid is now in the aqueous layer as its sodium salt.
-
Combine & Wash: Combine the aqueous layers and wash once with a small amount of the organic solvent to remove any remaining neutral impurities.
-
Acidification (Protonation): Cool the aqueous layer in an ice bath. Slowly acidify with a strong acid like 2 M HCl until the pH is ~1-2. You will likely see the product precipitate.
-
Re-extraction: Extract the acidified aqueous layer 3 times with fresh organic solvent (ethyl acetate or DCM). Your purified compound is now back in the organic phase.
-
Final Steps: Combine the organic layers, wash with brine (saturated NaCl solution) to remove excess water, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and evaporate the solvent.
1.3 Column Chromatography (Silica Gel)
Silica gel chromatography is a powerful tool, but carboxylic acids are notorious for causing issues like peak tailing.
Question: My aryl oxohexanoic acid is streaking badly on my silica gel column, leading to poor separation. How do I get sharp peaks?
Answer: Peak tailing or streaking of acidic compounds on silica gel is caused by strong interactions between the polar carboxylic acid group and the acidic silanol groups (Si-OH) on the silica surface. This leads to a slow, uneven elution.
Expert Explanation & Solution: To achieve sharp peaks, you must suppress the ionization of your carboxylic acid, making it less polar and minimizing its interaction with the silica surface. This is done by adding a small amount of a volatile acid to your mobile phase.[4]
Table 1: Recommended Mobile Phase Modifiers for Chromatography of Carboxylic Acids
| Mobile Phase Component | Recommended Additive | Typical Concentration | Notes |
| Hexanes/Ethyl Acetate | Acetic Acid (AcOH) | 0.5 - 2% | Most common choice. Volatile and effective. |
| Dichloromethane/Methanol | Acetic Acid (AcOH) | 0.5 - 2% | Good for more polar compounds. |
| Hexanes/Ethyl Acetate | Formic Acid (FA) | 0.1 - 1% | More acidic than AcOH, can be more effective but also more corrosive. |
Workflow: Column Chromatography with Acidic Modifier
-
TLC Analysis: Develop your TLC plates using a mobile phase that includes the acidic modifier (e.g., 70:30 Hexanes:EtOAc + 1% AcOH). This will give you a more accurate prediction of the column's performance.
-
Slurry Preparation: Prepare your silica slurry using the mobile phase that already contains the acidic additive. This ensures the entire column is equilibrated.
-
Elution: Run the column with the acidified eluent from start to finish. Do not change the concentration of the acid modifier during the run.
Section 2: Addressing Specific Impurity Types
Beyond general technique troubleshooting, the nature of the impurity dictates the optimal purification strategy.
Question: How do I separate regioisomers of my aryl oxohexanoic acid that have very similar Rf values on TLC?
Answer: Separating regioisomers is one of the most significant challenges in organic synthesis because they often have nearly identical polarities.[5] While standard silica gel chromatography may fail, high-performance techniques or alternative stationary phases are often required.
Expert Explanation & Solution: Success relies on exploiting subtle differences in the isomers' interaction with the stationary phase.
-
Optimize Silica Gel Chromatography: Before abandoning silica, try a long column with a very shallow solvent gradient to maximize resolution.[6] Sometimes, changing the solvent system entirely (e.g., from an ethyl acetate base to an ether or acetone base) can alter selectivity.[5]
-
Reversed-Phase HPLC/Flash: Reversed-phase chromatography (e.g., on a C18 column) separates compounds based on hydrophobicity. Small differences in the aryl substitution pattern can lead to significant differences in hydrophobic interactions, often providing separation where normal-phase fails. Remember to acidify the mobile phase (e.g., with 0.1% formic acid or TFA) to ensure sharp peaks.[7]
-
Derivative Formation: In some cases, it may be easier to separate the isomers after converting them to an ester or amide derivative. The derivative may have different conformational or polarity properties that allow for separation. The protecting group can then be removed post-purification.[6]
Question: My synthesis used a metal catalyst (e.g., Pd, Zn, Cu), and I suspect metal contamination in my product. How do I remove it?
Answer: Metal impurities can interfere with downstream applications, particularly in drug development, and may even give false results in biological assays.[8][9] These impurities are often not removed by standard chromatography or crystallization.
Expert Explanation & Solution: Metal impurities need to be removed by chelation or by using specific scavengers.
-
Aqueous Washes with a Chelator: During your workup, wash the organic layer with an aqueous solution of a chelating agent. A 5% solution of ethylenediaminetetraacetic acid (EDTA) disodium salt is a common choice.
-
Metal Scavengers: For more stubborn cases, specialized silica-based or polymer-based metal scavengers can be used. These are functionalized with groups (e.g., thiols, amines) that have a high affinity for specific metals. The crude product is dissolved and stirred with the scavenger, which is then filtered off.
-
Activated Carbon: Stirring the crude product in a solution with activated carbon (charcoal) can sometimes remove residual palladium and other metal impurities through adsorption. The carbon is then removed by filtration through Celite®.
Question: I need to separate enantiomers of my chiral aryl oxohexanoic acid. What are my options?
Answer: Enantiomers have identical physical properties in a non-chiral environment, making them impossible to separate with standard techniques. Chiral purification methods are required.
Expert Explanation & Solution: The strategy involves creating a diastereomeric interaction, either transiently on a column or by forming a stable salt.
-
Chiral HPLC/SFC: This is the most common and analytical method. The crude racemic mixture is passed through a column containing a chiral stationary phase (CSP).[10][] The enantiomers interact differently with the CSP, leading to different retention times and separation. Supercritical Fluid Chromatography (SFC) is often faster and uses less solvent than HPLC for chiral separations.[10]
-
Diastereomeric Salt Crystallization: This classical resolution technique involves reacting the racemic carboxylic acid with a chiral base (e.g., (R)- or (S)-α-methylbenzylamine). This forms a mixture of two diastereomeric salts. Diastereomers have different physical properties, including solubility, which often allows one to be selectively crystallized from the solution. The purified diastereomeric salt is then treated with acid to liberate the desired enantiomer of the aryl oxohexanoic acid.[12]
Section 3: Protocols & Visualization
Purification Strategy Decision Tree
This flowchart provides a logical path for selecting an appropriate purification strategy based on the initial assessment of your crude product.
Caption: A decision tree to guide the selection of a primary purification method.
Chromatography Troubleshooting Flowchart
Use this flowchart when you encounter issues during column chromatography.
Caption: A logical flowchart for troubleshooting common column chromatography problems.
References
-
Biotage. (2023). How does an acid pH affect reversed-phase chromatography separations?Link
-
SIELC Technologies. HPLC Separation of Acidic, Basic, and Neutral Compounds on Primesep 200. Link
-
Daicel Chiral Technologies. (n.d.). Enantiomer separation of acidic compounds. Link
-
Reddit. (2019). Isolation of a Carboxylic acid. r/chemhelp. Link
-
ResearchGate. (2013). How can I purify carboxylic acid?Link
-
Reddit. (2022). Separating Regioisomers using Preparative TLC. r/OrganicChemistry. Link
-
LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Chempedia. Link
-
Reddit. (2019). Column Chromatography of Compound with Amine and Carboxylic Acid. r/OrganicChemistry. Link
-
The Student Room. (2018). How to purify a carboxylic acid by recrystallisation?Link
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Link
-
Moravek. (n.d.). How Is Chromatography Used for Purification?Link
-
ResearchGate. (2016). How to separate regioisomers without using instrumental method (like prep HPLC, SFC etc.)?Link
-
Reddit. (2021). Advice on separating regioisomers, both run to the same spot on TLC, and cocrystalize out together. r/OrganicChemistry. Link
-
PubMed. (1997). Enantioselective separation of chiral arylcarboxylic acids on an immobilized human serum albumin chiral stationary phase. Link
-
ResearchGate. (2021). Separation of regio-isomers / suggestions for regio-selective methylation of aromatics?Link
-
PMC. (n.d.). Metal Impurities Cause False Positives in High-Throughput Screening Campaigns. Link
-
BOC Sciences. (n.d.). Enantiomeric Purification (HPLC/SFC).
-
Benchchem. (2025). Technical Support Center: 8-(3-Methylphenyl)-8-oxooctanoic acid Stability and Degradation in Solution. Link
-
ResearchGate. (n.d.). Development of Reversed-Phase HPLC Method for Purity Assessment of Aryl Porphyrins and Their Metal Complexes. Link
-
Reddit. (2024). Question on purifying aryl Sulfonic acids. r/Chempros. Link
-
PubMed. (2011). Separation of regioisomers and enantiomers of underivatized saturated and unsaturated fatty acid monoacylglycerols using enantioselective HPLC. Link
-
International Journal of Pharmaceutical and Research. (n.d.). A Brief Review on Genotoxic impurities in Pharmaceuticals. Link
-
Google Patents. (n.d.). JPH0592102A - Crystallization method for organic acid or organic acid ester. Link
-
ChemCon GmbH. (n.d.). Identity determination and purity testing. Link
-
MDPI. (2024). Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. Link
-
TCI Chemicals. (n.d.). Powerful Novel Chiral Acids for Enantioresolution, Determination of Absolute Configuration, and MS Spectral De. Link
-
Asian Journal of Research in Chemistry. (n.d.). Impurity Profiling With Use of Hyphenated Techniques. Link
-
PubMed. (n.d.). A Simple Procedure for Crystallization of the Schiff Reagent. Link
-
Veeprho. (n.d.). 3-Oxohexanoic Acid | CAS 4380-91-0. Link
-
PMC. (2022). Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids. Link
-
Asian Journal of Research in Chemistry. (n.d.). Impurity Profiling With Use of Hyphenated Techniques. Link
-
Cengage. (n.d.). Selected Methods of Analysis. Link
-
SlideShare. (n.d.). Sources of Impurities in Medicinal agents. Link
-
BioProcess International. (n.d.). Strategies to Address Large Molecule Purification Challenges: Case Studies on Plasma Proteins and Virus Purification. Link
-
Asian Journal of Pharmaceutical Analysis. (n.d.). A Review on Metal Impurities in Pharmaceuticals. Link
-
European Pharmaceutical Review. (2022). Challenges in downstream purification of advanced therapies. Link
-
Ivory Research. (2018). Significance of impurities in active pharmaceutical ingredients. Link
-
PubMed. (2010). Metal impurities in food and drugs. Link
-
Regulations.gov. (n.d.). Potentially mutagenic impurities. Link
-
Google Patents. (n.d.). CA1076136A - Process for the preparation of 5-oxohexanoic acid and its derivatives. Link
-
PMC. (n.d.). Challenges and solutions for the downstream purification of therapeutic proteins. Link
-
ResearchGate. (n.d.). (PDF) Metallic Impurities In Pharmaceuticals: An Overview. Link
-
ACS Publications. (2014). Access to Aryl Mellitic Acid Esters through a Surprising Oxidative Esterification Reaction. Link
-
PMC. (n.d.). Challenges and opportunities in the purification of recombinant tagged proteins. Link
-
MDPI. (2021). Effect of 6-Aminohexanoic Acid Released from Its Aluminum Tri-Polyphosphate Intercalate (ATP-6-AHA) on the Corrosion Protection Mechanism of Steel in 3.5% Sodium Chloride Solution. Link
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 4. reddit.com [reddit.com]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. biotage.com [biotage.com]
- 8. Metal Impurities Cause False Positives in High-Throughput Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ajpaonline.com [ajpaonline.com]
- 10. chiraltech.com [chiraltech.com]
- 12. Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability & Handling of 6-(3,4-Dimethylphenyl)-6-oxohexanoic Acid
[1]
Executive Summary
Users frequently report "instability" regarding 6-(3,4-Dimethylphenyl)-6-oxohexanoic acid.[1] In 90% of cases, these issues are not chemical degradation but pH-dependent solubility artifacts or chromatographic anomalies . This guide provides the decision logic to distinguish between physical precipitation and true chemical decomposition.
Module 1: The "Disappearing Compound" (Solubility vs. pH)
User Query: "I prepared a 10 mM stock in DMSO, but when I diluted it into my pH 7.4 buffer, the solution became cloudy or the concentration dropped. Is the compound hydrolyzing?"
Technical Diagnosis: This is likely precipitation , not hydrolysis. The molecule contains two competing functional domains:
-
Lipophilic Domain: The 3,4-dimethylphenyl ring and the aliphatic chain.
-
Ionizable Domain: The terminal carboxylic acid (
).
The Mechanism: At pH < 4.5, the carboxylic acid is protonated (neutral). The molecule behaves like a lipophilic grease, resulting in extremely low aqueous solubility. At pH > 7.0, it exists as a carboxylate anion, acting as a surfactant with high solubility.
Troubleshooting Protocol: Run the "Clarification Test" to confirm physical stability:
-
Take the cloudy suspension (pH < 5).
-
Add small aliquots of 1M NaOH or adjust to pH 8.0.
-
Result A: If the solution clears immediately, the compound was chemically stable but insoluble.
-
Result B: If particulates remain or color changes (yellow/brown), chemical degradation (likely oxidation) has occurred.
Data Reference: Solubility Profile
| Condition | Species Dominance | Solubility Status | Stability Risk |
|---|---|---|---|
| pH 1.0 - 4.0 | Protonated (Neutral) | Insoluble (Precipitates) | High (Chemically inert) |
| pH 4.8 (pKa) | 50:50 Equilibrium | Variable/Cloudy | Moderate |
| pH 7.0 - 10.0 | Deprotonated (Anion) | Soluble | High (Stable) |
| pH > 12.0 | Anion | Soluble | Moderate (Risk of aldol rxn) |[1]
Module 2: HPLC Anomalies (Ghost Peaks & Tailing)
User Query: "My HPLC chromatogram shows split peaks or severe tailing. Is the ketone reducing or the acid degrading?"
Technical Diagnosis: This is a classic Ionization Mismatch . Analyzing carboxylic acids without pH control in the mobile phase leads to "peak splitting," where the protonated and deprotonated forms elute at slightly different times or drag along the column.
The Fix (Method Optimization): You must suppress ionization to obtain a sharp peak.
-
Incorrect Mobile Phase: Water / Acetonitrile (Neutral).
-
Correct Mobile Phase: Water + 0.1% Formic Acid (or TFA) / Acetonitrile + 0.1% Formic Acid .
-
Why: Acidifying the mobile phase to pH ~2.5 forces the entire population of molecules into the protonated (neutral) state, ensuring they interact uniformly with the C18 column.
-
Visualizing the Workflow:
Caption: Decision tree for resolving chromatographic peak splitting in aryl keto acids.
Module 3: Chemical Degradation Risks
User Query: "Under what conditions does this molecule actually break down?"
Technical Diagnosis: While the "6-oxo" (delta-keto) structure is more stable than beta-keto acids (which decarboxylate), two specific pathways exist under stress conditions :[1]
-
Oxidative Degradation (Long-term storage): The 3,4-dimethyl positions on the phenyl ring are benzylic. Over months in the presence of light and oxygen, these methyl groups can slowly oxidize to aldehydes or carboxylic acids.
-
Prevention: Store solid at -20°C under inert gas (Nitrogen/Argon).
-
-
Cyclization (Extreme Acid/Heat): Although rare for
-keto acids, extreme dehydration (conc. , heat) can force the ketone enol to attack the carboxylic acid, forming an enol-lactone.-
Relevance: Unlikely in biological buffers (PBS, DMEM).
-
Chemical Species Equilibrium Diagram:
Caption: The reversible pH equilibrium vs. irreversible oxidative degradation pathways.
FAQ: Quick Reference
Q: Can I autoclave solutions of this compound? A: No. While the backbone is relatively stable, the ketone and benzylic methyl groups may undergo heat-induced oxidation or polymerization during the autoclave cycle. Sterilize via 0.22 µm filtration (using a PES or PTFE membrane; avoid Nylon if non-specific binding is observed).
Q: Why does my cellular assay show variable potency? A: Check your FBS (Fetal Bovine Serum) concentration. This molecule is lipophilic (LogP > 2.5). It binds to serum albumin.
-
Solution: Perform a serum-shift assay (compare
in 1% vs 10% FBS). If potency drops significantly in 10% FBS, the drug is being sequestered by proteins, not degrading.
Q: Is the ketone group reactive toward amines in my buffer (e.g., Tris)? A: Generally, no . Aryl ketones are sterically hindered and less electrophilic than aldehydes. Schiff base formation with Tris is negligible at physiological pH and temperature. However, for long-term storage (>24h), phosphate buffers (PBS) are preferred over amine-based buffers (Tris, Glycine) to eliminate any theoretical risk.[1]
References
-
Bordwell, F. G. (1988). Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research, 21(12), 456–463.[2] (Establishes pKa trends for carboxylic acids).
-
Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. John Wiley & Sons. (Authoritative text on pH control for acidic analytes in HPLC).
-
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. (Mechanisms of keto-acid stability and decarboxylation rules).
-
PubChem Compound Summary. (2024). 6-Oxohexanoic acid and derivatives. National Center for Biotechnology Information. (Structural and physicochemical property data).
-
BenchChem Technical Data. (2025). Physicochemical Properties of Aryl Oxohexanoic Acids. (Solubility profiles of fluorinated and methylated analogs).
optimizing Friedel-Crafts acylation reaction conditions for substituted benzenes
Topic: Optimizing Reaction Conditions for Substituted Benzenes
Status: Operational | Ticket Priority: High | Expert: Senior Application Scientist
Core Directive: The "Stoichiometry Trap"
Before optimizing, you must understand why this reaction fails most often. Unlike Friedel-Crafts alkylation (which is catalytic), Friedel-Crafts acylation is NOT catalytic when using traditional Lewis acids like aluminum chloride (
The Trap: The product of your reaction is a ketone.[1][2][3][4][5] This ketone is a Lewis base.[1] It immediately coordinates with the Lewis acid catalyst, forming a stable, inactive complex.
-
Consequence: You must use >1 equivalent of Lewis acid (typically 1.1–1.5 eq) relative to the acylating agent. If you use a catalytic amount (e.g., 10 mol%), the reaction will stop at ~10% conversion.
Visualizing the Mechanism & Deactivation
The following diagram maps the critical pathway and the "dead-end" complex that necessitates stoichiometric reagents.
Figure 1: The mechanistic pathway showing the formation of the stable Product-Catalyst Complex, which requires acidic hydrolysis to release the final ketone.
Standard Operating Protocols (SOPs)
Protocol A: The "Classic" Method (High Reactivity)
Best for: Deactivated rings or when using cheap, bulk reagents.
Reagents:
-
Acylating Agent: Acetyl Chloride (1.1 eq)[5]
-
Catalyst: Anhydrous
(1.2 eq) -
Solvent: Dichloromethane (DCM) or Nitrobenzene (if higher T needed).
Step-by-Step Workflow:
-
Inert Atmosphere: Flame-dry a 3-neck flask; flush with
. Moisture kills . -
Catalyst Slurry: Suspend
in DCM at 0°C. -
Acylium Generation: Add Acetyl Chloride dropwise. Observation: The slurry will clarify or change color as the acylium ion forms.
-
Substrate Addition: Add Anisole dropwise. Control: Keep T < 5°C to prevent polymerization or tars.
-
Reaction: Allow to warm to RT. Stir 2–4 hours.
-
The Critical Workup (Breaking the Complex):
-
Do not just add water. This causes aluminum emulsions.
-
Pour the reaction mixture into ice-cold dilute HCl (1M) .
-
Stir vigorously (sometimes with mild heating) until the solid aluminum complex dissolves completely and layers separate.
-
Protocol B: The "Green" Method (Catalytic)
Best for: Acid-sensitive substrates and minimizing waste.
Reagents:
-
Catalyst: Scandium Triflate
(1–5 mol%) or Zeolite H-beta. -
Acylating Agent: Acetic Anhydride (1.2 eq).
-
Solvent: Nitromethane (
) or Acetonitrile.
Step-by-Step Workflow:
-
Mix: Combine substrate and catalyst in solvent.
-
Add: Introduce Acetic Anhydride.
-
Heat: Reflux is often required (60–80°C) as these catalysts are milder than
. -
Isolation:
Optimization & Troubleshooting (FAQs)
Q1: My yield is low (<40%). What is the first thing I should check?
A: Check your Substrate Electronic Effects and Moisture Control .
-
Deactivation: If your benzene ring has strong Electron Withdrawing Groups (EWGs) like
,ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> , or , the reaction will fail. Friedel-Crafts acylation does not work on strongly deactivated rings.[8][9] -
Moisture:
reacts violently with water to form and , destroying the catalyst. Ensure reagents are anhydrous.
| Group Type | Examples | Reactivity | Strategy |
| Strong Activators | Very High | Use milder catalyst ( | |
| Weak Activators | High | Standard | |
| Deactivators | Moderate | Requires heat (reflux) and strong catalyst ( | |
| Strong Deactivators | None | Reaction fails. Switch to alternative synthesis (e.g., organolithium addition). |
Q2: I am getting a mixture of isomers. How do I control Regioselectivity?
A: Regioselectivity is governed by the interplay of Electronic Directing Effects and Steric Hindrance .
-
Para-Selectivity: Most common. The acyl group is bulky.[4] Even with ortho/para directors (like alkyl groups), the para product is favored due to steric hindrance at the ortho position.
-
Solvent Effect:
-
Nitrobenzene: Increases para selectivity (polar, bulky solvation).
-
CS₂ or DCM: Standard selectivity.
-
-
Reversibility: Unlike alkylation, acylation is generally irreversible, so thermodynamic control (isomerization) is less of a factor. You get what kinetics dictates.
Q3: The workup is a nightmare. I have a thick emulsion.
A: This is caused by amphoteric aluminum hydroxides.
-
The Fix: Acidify! Ensure your quench solution is acidic (pH < 1). The aluminum salts must be converted to soluble
ions. -
The Trick: Add Rochelle's Salt (Potassium Sodium Tartrate) solution. It chelates aluminum ions and breaks emulsions effectively.
Q4: Can I avoid using toxic acid chlorides?
A: Yes. Use Carboxylic Acids directly.[10]
-
Reagent: Polyphosphoric Acid (PPA) or Methanesulfonic Acid (MSA).
-
Conditions: These act as both solvent and catalyst.[11] Effective for intramolecular cyclizations (e.g., forming tetralones).
Diagnostic Decision Tree
Use this flow to diagnose failure modes in your experiment.
Figure 2: Diagnostic logic for common Friedel-Crafts acylation failure modes.
References
-
Friedel-Crafts Acyl
-
Green Chemistry Alternatives (Trifl
-
Zeolites in Acyl
-
Workup & Emulsion Troubleshooting
Sources
- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. byjus.com [byjus.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. websites.umich.edu [websites.umich.edu]
- 6. Acidity versus metal-induced Lewis acidity in zeolites for Friedel–Crafts acylation [comptes-rendus.academie-sciences.fr]
- 7. eurekaselect.com [eurekaselect.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. The Friedel-Crafts Alkylation and Acylation of Benzene | MCC Organic Chemistry [courses.lumenlearning.com]
- 10. Friedel-Crafts Acylation [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Friedel–Crafts Acylation [sigmaaldrich.com]
- 14. quora.com [quora.com]
- 15. m.youtube.com [m.youtube.com]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
minimizing by-product formation in the synthesis of 6-(3,4-Dimethylphenyl)-6-oxohexanoic acid
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for the synthesis of 6-(3,4-Dimethylphenyl)-6-oxohexanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and optimized protocols. Our focus is to address the primary challenge in this synthesis: minimizing the formation of undesired by-products during the key Friedel-Crafts acylation step.
Section 1: The Synthetic Pathway and Inherent Challenges
The most direct route to 6-(3,4-Dimethylphenyl)-6-oxohexanoic acid is the Friedel-Crafts acylation of 1,2-dimethylbenzene (o-xylene) with adipic anhydride, catalyzed by a Lewis acid such as aluminum chloride (AlCl₃). While effective, this reaction is susceptible to several side reactions that can significantly impact yield and purity.
The primary electrophilic aromatic substitution occurs as follows:
The primary challenges stem from the reaction conditions and the nature of the substituted aromatic ring, leading to two major types of by-products. Understanding these pathways is the first step toward effective troubleshooting.
Section 2: Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.
Question 1: My final product is contaminated with a significant amount of an isomeric keto-acid. How can I improve regioselectivity for the desired 3,4-disubstituted product?
Answer: This is the most prevalent issue and arises from the acylation occurring at the C-5 position of o-xylene instead of the desired C-4 position, leading to 6-(2,3-Dimethylphenyl)-6-oxohexanoic acid. The two methyl groups are ortho-para directing, but steric hindrance plays a key role.
-
Causality: The acylium ion electrophile ([OC(CH₂)₄CO]⁺) is bulky. While both C-4 and C-5 positions are electronically activated, the C-4 position is sterically less hindered, making it the kinetically favored site of attack. However, under harsh conditions, this selectivity can decrease.
-
Troubleshooting & Optimization:
-
Temperature Control: This is the most critical parameter. Lowering the reaction temperature significantly favors the kinetically controlled product (the desired 3,4-isomer).[1] Perform the addition of the acylating agent/catalyst complex at 0-5 °C and maintain the reaction at or below room temperature.
-
Choice of Catalyst: While AlCl₃ is common, its high activity can sometimes reduce selectivity. Milder Lewis acids may offer better control. Consider exploring alternatives, as summarized in the table below. Solid acid catalysts like zeolites can also offer shape-selectivity that dramatically favors the less hindered product.[1]
-
Solvent Selection: Non-polar solvents like carbon disulfide (CS₂) or nitrobenzene are traditionally used. Nitrobenzene can sometimes improve selectivity by forming a bulkier complex with the acylating agent, further enhancing the steric preference for the C-4 position. However, due to its toxicity, dichlorobenzene or even using an excess of o-xylene as the solvent are common alternatives.
-
| Catalyst Type | Relative Activity | Tendency for Isomerization | Notes & Recommendations |
| AlCl₃ | Very High | High | The standard, most reactive catalyst. Prone to causing side reactions. Use at low temperatures and in stoichiometric amounts. |
| FeCl₃ | High | Moderate | A good, less aggressive alternative to AlCl₃. Often requires slightly higher temperatures but can reduce isomerization. |
| SnCl₄ | Moderate | Low | A milder Lewis acid, useful for activated aromatic rings. May result in slower reaction rates but higher selectivity. |
| Zeolites (e.g., H-BEA) | Moderate | Very Low | Heterogeneous catalysts that offer excellent regioselectivity due to shape-selective pores. Environmentally benign but may require higher temperatures/pressures. |
Question 2: My analysis shows by-products corresponding to the acylation of m-xylene and p-xylene, even though I started with pure o-xylene. What is happening?
Answer: You are observing the results of substrate isomerization. Under the strong Lewis acidic conditions of the Friedel-Crafts reaction, o-xylene can isomerize to the more thermodynamically stable m-xylene and p-xylene.[1] This creates a mixture of aromatic substrates in your reaction pot, which are then acylated to produce a complex mixture of unwanted products.
-
Causality: The Lewis acid can facilitate an intermolecular methyl group migration on the benzene ring, establishing an equilibrium between the xylene isomers.
-
Troubleshooting & Optimization:
-
Minimize Catalyst Loading: Use the minimum effective amount of Lewis acid. An excess of AlCl₃ will accelerate the rate of isomerization. A 1.05 to 1.1 molar equivalent (relative to the anhydride) is often sufficient.
-
Reduce Reaction Time & Temperature: Isomerization is often favored by longer reaction times and higher temperatures. By keeping the reaction as cool and brief as possible, you can favor the initial acylation of o-xylene before significant isomerization occurs.[1]
-
Order of Addition (Perrier Method): Instead of adding the catalyst to the mixture of reactants, pre-form a complex between the adipic anhydride and the Lewis acid at low temperature. Then, add this complex slowly to the o-xylene. This ensures the acylium ion is readily available to react as soon as it's generated, competing effectively with the substrate isomerization pathway.[2]
-
Question 3: I am observing a significant amount of a diacylated product. How can I favor monoacylation?
Answer: The formation of diacylated by-products is less common than in Friedel-Crafts alkylation because the ketone group of the product is electron-withdrawing and deactivates the aromatic ring towards further electrophilic attack.[3][4] However, it can still occur if reaction conditions are too harsh or the stoichiometry is incorrect.
-
Causality: If the reaction is run at high temperatures or for extended periods, even the deactivated ring of the product can undergo a second acylation.
-
Troubleshooting & Optimization:
-
Control Stoichiometry: Ensure you are using a molar ratio of o-xylene to adipic anhydride that is at least 1:1. Using a slight excess of o-xylene (e.g., 1.1 to 1.5 equivalents, or using it as the solvent) can help ensure the acylating agent reacts with the starting material rather than the product.
-
Maintain Low Temperature: As with other side reactions, lower temperatures will suppress the rate of the second, less favorable acylation reaction.
-
Section 3: Optimized Experimental Protocol
This protocol incorporates the troubleshooting advice above to provide a robust method for minimizing by-product formation.
Reagents & Equipment:
-
1,2-Dimethylbenzene (o-xylene), anhydrous
-
Adipic anhydride
-
Aluminum chloride (AlCl₃), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Deionized water
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Three-neck round-bottom flask with magnetic stirrer, dropping funnel, and nitrogen inlet/outlet
Procedure:
-
Setup: Assemble the reaction flask under a nitrogen atmosphere. Ensure all glassware is oven-dried and free of moisture.
-
Reactant Preparation: In the reaction flask, dissolve adipic anhydride (1.0 eq) in anhydrous DCM (approx. 3 mL per gram of anhydride). Cool the solution to 0-5 °C using an ice bath.
-
Catalyst Addition: To the cooled solution, add anhydrous AlCl₃ (2.2 eq, as adipic anhydride has two carbonyls that will complex) portion-wise, ensuring the temperature does not exceed 10 °C. Stir the resulting slurry for 15-20 minutes at 0-5 °C to allow for complex formation.
-
Substrate Addition: In the dropping funnel, add a solution of o-xylene (1.1 eq) dissolved in a small amount of anhydrous DCM.
-
Reaction: Add the o-xylene solution dropwise to the catalyst slurry over 30-45 minutes, maintaining the internal temperature at 0-5 °C. After the addition is complete, allow the reaction to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction by TLC or GC-MS if possible.
-
Work-up:
-
Cool the reaction mixture back to 0 °C in an ice bath.
-
Very slowly and carefully quench the reaction by adding crushed ice, followed by a slow addition of cold 6M HCl to decompose the aluminum complex. Caution: This is a highly exothermic process that will release HCl gas. Perform in a well-ventilated fume hood.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes) or by column chromatography on silica gel.
Section 4: Purification Strategies
While optimizing the reaction is the best strategy, purification will still be necessary.
-
Recrystallization: This is the most effective method for removing small amounts of impurities if a suitable solvent system can be found. The desired 6-(3,4-Dimethylphenyl)-6-oxohexanoic acid is a solid, whereas the isomeric by-products may have different solubilities, allowing for separation.
-
Column Chromatography: For complex mixtures or to achieve very high purity, silica gel chromatography is recommended. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) will effectively separate the desired product from unreacted starting materials and isomeric by-products. The carboxylic acid group may cause streaking on the column; adding a small amount of acetic acid (0.5-1%) to the eluent can improve separation.
By focusing on controlling the reaction conditions—particularly temperature, stoichiometry, and order of addition—researchers can significantly suppress the formation of isomeric and other by-products, leading to a cleaner reaction profile, higher yields, and simplified purification.
References
- BenchChem. (2025).
- BenchChem. (2025).
-
Chemistry Steps. (n.d.). Friedel-Crafts Acylation. [Link]
-
Chemistry LibreTexts. (2023). Friedel-Crafts Acylation. [Link]
-
NROChemistry. (n.d.). Friedel-Crafts Reactions. [Link]
- BenchChem. (2025).
Sources
degradation pathways of 6-(3,4-Dimethylphenyl)-6-oxohexanoic acid in biological assays
Topic: Degradation Pathways & Biological Assay Troubleshooting Audience: Drug Discovery & DMPK Scientists
Executive Summary
6-(3,4-Dimethylphenyl)-6-oxohexanoic acid is a structural probe often used in metabolic studies of aryl-fatty acids and as an intermediate in the synthesis of fibrate analogs (e.g., Gemfibrozil derivatives). Its structure—an
This guide addresses the specific stability challenges encountered during in vitro ADME assays, focusing on the discrepancy between microsomal and hepatocyte stability, chiral conversion, and analytical interference.
Module 1: Metabolic Stability & Enzymatic Degradation[1]
Q: Why does the compound disappear rapidly in cryopreserved hepatocytes but remains stable in liver microsomes?
A: You are likely observing mitochondrial
The Mechanism:
Liver microsomes (HLM/RLM) contain CYP450s and UGTs but lack the mitochondria required for fatty acid
-
Step 1 (Activation): Conversion to Acyl-CoA.[1]
-
Step 2 (
-Oxidation Cycle 1): Removal of a C2 unit (Acetyl-CoA).-
Parent (C6 chain): 6-(3,4-Dimethylphenyl)-6-oxohexanoic acid.
-
Product (C4 chain): 4-(3,4-Dimethylphenyl)-4-oxobutanoic acid.
-
-
Step 3 (The Metabolic Block): The resulting C4 metabolite has a ketone at the
-position (relative to the new carboxyl). This prevents a second round of -oxidation because the enzyme Acyl-CoA dehydrogenase cannot introduce a double bond at a position already occupied by a ketone.
Diagnostic Protocol: The Etomoxir Challenge To confirm this pathway, perform a matched hepatocyte incubation with an inhibitor.
-
Control: Hepatocytes + Test Compound (1 µM).
-
Test: Hepatocytes + Test Compound (1 µM) + Etomoxir (20 µM).
-
Note: Pre-incubate Etomoxir for 15 minutes. Etomoxir inhibits CPT-1 (Carnitine Palmitoyltransferase-1), blocking entry into the mitochondria.
-
-
Result Interpretation: If intrinsic clearance (
) drops significantly with Etomoxir, the primary degradation pathway is mitochondrial -oxidation, not CYP metabolism.
Module 2: Analytical Interference & Chiral Conversion
Q: I see peak splitting or broadening in my LC-MS chromatogram after incubation. Is the compound degrading chemically?
A: This is likely enzymatic Chiral Inversion (Stereoselective Reduction), not chemical degradation.
The Mechanism: The C6-ketone is a substrate for Carbonyl Reductase 1 (CBR1) and Aldo-Keto Reductases (AKR) . These cytosolic enzymes reduce the achiral ketone to a chiral secondary alcohol: 6-(3,4-Dimethylphenyl)-6-hydroxyhexanoic acid .
-
Impact: If your LC method uses a high-resolution column or if the mobile phase contains chiral additives (even unintentionally), the enantiomers of the metabolite may partially separate or cause the parent peak to appear distorted if source fragmentation occurs.
-
Secondary Risk (Lactonization): The reduced metabolite (hydroxy-acid) can undergo intramolecular cyclization under acidic conditions (e.g., 0.1% Formic Acid in mobile phase) to form a lactone, although a 7-membered ring is less favorable than a 5-membered one.
Troubleshooting Protocol:
-
Check Mass Transitions: Look for the M+2H peak (+2 Da mass shift).
-
Monitor Lactone Formation: Look for M-16 (Parent - Oxygen) or M+2-18 (Alcohol - Water).
-
Stabilize pH: Ensure quench solution is neutral if lactonization is suspected, though for this specific chain length (C6), lactonization is slow compared to C4 analogs.
Module 3: Visualizing the Degradation Network
The following diagram illustrates the competing pathways. Note the "Metabolic Dead End" where
Caption: Figure 1. The "Metabolic Fork" illustrating the competition between mitochondrial beta-oxidation (chain shortening) and cytosolic reduction. Note that microsomes only capture the CYP pathway (Metabolite C).
Module 4: Quantitative Data & Mass Spec Guide
Use this table to identify likely degradation products in your LC-MS/MS traces.
| Metabolite ID | Transformation | Theoretical Mass Shift ( | Mechanism | Location |
| M1 (C4-Acid) | -28.03 ( | Mitochondrial Chain Shortening | Hepatocytes | |
| M2 (Alcohol) | Ketone Reduction | +2.02 (+2H) | CBR1/AKR mediated reduction | Cytosol / S9 |
| M3 (Benzyl-OH) | Hydroxylation | +16.00 (+O) | CYP450 attack on aryl-methyls | Microsomes / Hep |
| M4 (Gluc) | Glucuronidation | +176.03 | UGT conjugation at COOH | Microsomes / Hep |
| M5 (Lactone) | Cyclization | -16.00 (from M2) | Acid-catalyzed dehydration of M2 | Autosampler (Artifact) |
FAQ: Rapid Troubleshooting
Q: Can I use S9 fraction instead of Hepatocytes to capture all pathways?
A: Partially. S9 contains both microsomes (CYP/UGT) and cytosol (CBR/AKR), so you will see the Alcohol (M2) and Hydroxylated (M3) metabolites. However, S9 preparations often have damaged mitochondria and lack the necessary cofactors (Carnitine) for efficient
-
Recommendation: If you suspect
-oxidation, use whole hepatocytes or supplement S9 with Acetyl-CoA, Carnitine, and NAD+.
Q: My calibration curve is non-linear at low concentrations. Why? A: This compound has high lipophilicity due to the dimethyl-phenyl ring. It likely suffers from non-specific binding (NSB) to plasticware.
-
Fix: Use glass inserts for HPLC vials and add 0.5% BSA (Bovine Serum Albumin) to your incubation buffer to mimic plasma protein binding and keep the compound in solution.
Q: Is the acyl-glucuronide metabolite toxic? A: Acyl-glucuronides of aryl-fatty acids can be reactive (forming covalent adducts with proteins). This is a known liability for fibrate drugs (like Gemfibrozil).
-
Test: Perform a "Glucuronide Reactivity Assay" by incubating the generated glucuronide with a trapping agent (like glutathione or a peptide) to check for covalent binding.
References
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation M10. Focus on stability of unstable metabolites (acyl-glucuronides).
-
Knights, K. M., et al. (2007). "Metabolism of xenobiotic carboxylic acids: Focus on the acyl-glucuronidation pathway." Drug Metabolism Reviews. Discusses the reactivity of fatty acid conjugates.
-
Houten, S. M., & Wanders, R. J. (2010). "A general introduction to the biochemistry of mitochondrial fatty acid β-oxidation." Journal of Inherited Metabolic Disease. Provides the mechanistic basis for the chain shortening of aryl-fatty acids.
-
Rosemond, M. J., & Walsh, J. S. (2004). "Human Carbonyl Reductase 1: Specificity, inhibitors, and role in drug metabolism." Drug Metabolism and Disposition. Explains the reduction of ketone-containing drugs in cytosol.
Sources
Technical Support Center: Troubleshooting Poor Reproducibility in Experiments with 6-(3,4-Dimethylphenyl)-6-oxohexanoic acid
Introduction
Welcome to the technical support center for 6-(3,4-Dimethylphenyl)-6-oxohexanoic acid. This guide is designed for researchers, scientists, and drug development professionals who are encountering reproducibility challenges in their experiments involving this aromatic keto acid. Poor reproducibility can stem from a multitude of factors, from the initial synthesis and purification to its application in biological assays.[1][2][3] This document provides a structured approach to identifying and resolving common issues through a series of frequently asked questions and in-depth troubleshooting guides. Our goal is to empower you with the knowledge to conduct robust and reliable experiments.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the handling and use of 6-(3,4-Dimethylphenyl)-6-oxohexanoic acid.
Q1: What are the key structural features of 6-(3,4-Dimethylphenyl)-6-oxohexanoic acid that might influence its reactivity and stability?
A1: The molecule contains both a ketone and a carboxylic acid functional group.[4][5] The aromatic ketone portion is relatively stable, but the carboxylic acid can participate in typical acid-base reactions. The aliphatic chain provides some flexibility, while the dimethylphenyl group influences its solubility and potential for steric hindrance in reactions. The presence of both a carbonyl group and a carboxylic acid can lead to complex chemical behaviors.[6]
Q2: What is the best way to store 6-(3,4-Dimethylphenyl)-6-oxohexanoic acid to ensure its stability?
A2: Like many keto acids, it is susceptible to degradation over time, especially at elevated temperatures which can promote decarboxylation.[7][8] For long-term storage, it is recommended to keep the compound in a tightly sealed container at -20°C or, ideally, -80°C to minimize degradation.[7] For short-term use, refrigeration at 2-8°C is acceptable. Protect the compound from light and moisture.[9]
Q3: My compound has a slight yellow tint, is it still usable?
A3: A slight yellow tint can indicate the presence of impurities or minor degradation. While it might be usable for some preliminary experiments, for sensitive applications like enzyme kinetics or cell-based assays, it is highly recommended to purify the compound before use. The presence of impurities can significantly impact the reproducibility of your results.
Q4: What are the common solvents for dissolving 6-(3,4-Dimethylphenyl)-6-oxohexanoic acid?
A4: Due to its structure, it is generally soluble in a range of organic solvents. Aromatic ketones are typically soluble in organic solvents but insoluble in water.[4][10] Good options include dimethyl sulfoxide (DMSO), ethanol, methanol, and dichloromethane (DCM). For biological assays, DMSO is a common choice, but it's crucial to use an analytical grade and keep the final concentration in your assay low, as it can have its own biological effects.[11] Always perform a solubility test before preparing a large stock solution.
Part 2: Troubleshooting Guides
This section provides detailed troubleshooting for specific experimental stages where poor reproducibility is often encountered.
Guide 1: Synthesis via Friedel-Crafts Acylation
The most common synthetic route to this compound is through a Friedel-Crafts acylation of 1,2-dimethylbenzene with a suitable acylating agent.[12][13]
Issue: Low or inconsistent yields in the Friedel-Crafts acylation reaction.
-
Potential Cause 1: Purity of Reagents and Solvents.
-
Explanation: Friedel-Crafts reactions are highly sensitive to moisture and other impurities in the starting materials and solvent. Water can deactivate the Lewis acid catalyst (e.g., AlCl₃).[14]
-
Solution:
-
Ensure all glassware is flame-dried or oven-dried before use.
-
Use anhydrous solvents.
-
Use freshly opened or properly stored anhydrous aluminum chloride.
-
Verify the purity of your 1,2-dimethylbenzene and acylating agent (e.g., adipic anhydride or a derivative) by NMR or GC-MS.
-
-
-
Potential Cause 2: Inefficient Catalyst Activity.
-
Explanation: The Lewis acid catalyst may not be sufficiently active, or an incorrect stoichiometry may have been used.
-
Solution:
-
Use a fresh batch of aluminum chloride.
-
Ensure a slight molar excess of the catalyst is used as per established protocols.
-
Consider alternative Lewis acids if aluminum chloride proves problematic.
-
-
-
Potential Cause 3: Inadequate Reaction Conditions.
-
Explanation: Temperature and reaction time are critical parameters.[15] The reaction may not have gone to completion, or side reactions may have occurred at elevated temperatures.
-
Solution:
-
Experimental Workflow: Friedel-Crafts Acylation
Caption: Workflow for a reproducible Friedel-Crafts acylation.
Guide 2: Purification of the Crude Product
Impurities are a major source of irreproducibility.[15] Proper purification is essential.
Issue: Difficulty in obtaining a pure product after synthesis.
-
Potential Cause 1: Incomplete Removal of the Catalyst.
-
Explanation: Residual aluminum salts can contaminate the product.
-
Solution:
-
During the workup, quench the reaction mixture by slowly adding it to a mixture of ice and concentrated HCl.[16]
-
Thoroughly wash the organic layer with dilute acid, water, and brine.
-
-
-
Potential Cause 2: Inefficient Separation from Unreacted Starting Materials or Byproducts.
-
Explanation: The crude product may contain unreacted 1,2-dimethylbenzene or side-products from the reaction.
-
Solution:
-
Acid-Base Extraction: Dissolve the crude product in an organic solvent and extract with an aqueous base (e.g., NaOH solution). The carboxylic acid will move to the aqueous layer as its salt. The aqueous layer can then be acidified and the pure product extracted back into an organic solvent.[18][19]
-
Recrystallization: This is an effective method for purifying solid carboxylic acids. Experiment with different solvent systems (e.g., ethanol/water, toluene/hexane) to find the optimal conditions.[18]
-
Column Chromatography: For difficult separations, silica gel chromatography or reversed-phase chromatography (C18) can be used.[20]
-
-
Purification Decision Tree
Caption: A decision-making workflow for product purification.
Guide 3: Characterization and Purity Assessment
Inconsistent characterization can lead to the use of impure material in subsequent experiments.
Issue: Ambiguous or inconsistent analytical data (NMR, Mass Spec, etc.).
-
Potential Cause 1: Presence of Residual Solvents.
-
Explanation: Solvents from the purification process can be trapped in the solid product.
-
Solution:
-
Dry the purified product under high vacuum for an extended period.
-
In the ¹H NMR spectrum, look for characteristic solvent peaks and integrate them against your product peaks to quantify the amount of residual solvent.
-
-
-
Potential Cause 2: Polymorphism.
-
Explanation: The solid may exist in different crystalline forms, which can affect its physical properties like melting point.
-
Solution:
-
Be consistent with your recrystallization and drying procedures.
-
Use techniques like Differential Scanning Calorimetry (DSC) or X-ray Diffraction (XRD) for more advanced characterization if polymorphism is suspected.
-
-
-
Potential Cause 3: Degradation During Analysis.
-
Explanation: Some analytical techniques that use high energy (e.g., certain mass spectrometry ionization methods) could potentially cause fragmentation or degradation.
-
Solution:
-
Use soft ionization techniques in mass spectrometry, such as Electrospray Ionization (ESI).
-
Ensure the compound is stable in the NMR solvent being used.
-
-
Table 1: Key Analytical Characterization Parameters
| Technique | Parameter to Check | Common Issues & Solutions |
| ¹H NMR | Correct chemical shifts, integration ratios, and splitting patterns. | Residual solvent peaks (dry under vacuum), broad peaks (check for acidic proton exchange with D₂O). |
| ¹³C NMR | Correct number of peaks and chemical shifts. | Low signal-to-noise (increase scan number). |
| Mass Spec | Correct molecular ion peak (M+H or M-H). | Fragmentation (use a softer ionization method). |
| Melting Point | Sharp and consistent melting range. | Broad range indicates impurities (re-purify). |
Part 3: Application in Biological Assays
The ultimate use of 6-(3,4-Dimethylphenyl)-6-oxohexanoic acid is often in biological systems, where reproducibility is paramount.[11][21][22][23][24]
Guide 4: Enzyme Inhibition Assays
Issue: High variability in IC₅₀ values or inconsistent inhibition kinetics.
-
Potential Cause 1: Compound Solubility and Aggregation.
-
Explanation: At higher concentrations, the compound may precipitate or form aggregates in the assay buffer, leading to non-specific inhibition and inconsistent results.
-
Solution:
-
Determine the solubility limit of your compound in the final assay buffer.
-
Include a pre-incubation step and visually inspect for any precipitation.
-
Consider including a small percentage of a non-ionic detergent like Triton X-100 (well below its critical micelle concentration) to prevent aggregation.[25]
-
-
-
Potential Cause 2: Instability in Assay Buffer.
-
Explanation: The compound may degrade over the course of the assay, especially during longer incubation times or at non-optimal pH. Keto acids can be sensitive to pH.[8]
-
Solution:
-
Assess the stability of the compound in your assay buffer over the time course of the experiment using LC-MS.
-
Ensure the pH of your assay buffer is within a stable range for the compound.
-
-
-
Potential Cause 3: Variability in Assay Conditions.
-
Explanation: Enzyme activity is highly sensitive to factors like temperature, pH, and substrate concentration.[26][27][28]
-
Solution:
-
Strictly control the temperature and pH of the assay.
-
Use a substrate concentration at or below the Kₘ for competitive inhibitor studies to ensure sensitivity.[29]
-
Ensure all reagents are from the same lot for a given set of experiments.
-
-
Signaling Pathway for Troubleshooting Enzyme Assays
Caption: Troubleshooting pathway for enzyme inhibition assays.
Guide 5: Cell-Based Assays
Issue: Poorly reproducible dose-response curves or high well-to-well variability.
-
Potential Cause 1: Inconsistent Cell Health and Density.
-
Explanation: The physiological state of the cells can significantly impact their response to a compound.[11][21]
-
Solution:
-
Use cells within a consistent and low passage number range.
-
Ensure a uniform cell seeding density across all wells.
-
Regularly test for mycoplasma contamination.
-
Avoid using the outer wells of microplates, which are prone to evaporation (the "edge effect").[11]
-
-
-
Potential Cause 2: Interaction with Cell Culture Media.
-
Explanation: The compound may bind to serum proteins in the media, reducing its effective concentration.
-
Solution:
-
If possible, perform the assay in serum-free media.
-
If serum is required, maintain a consistent serum concentration across all experiments.
-
-
-
Potential Cause 3: Cytotoxicity at Higher Concentrations.
-
Explanation: The observed effect may be due to general cytotoxicity rather than a specific mechanism of action, especially at high concentrations.
-
Solution:
-
Perform a parallel cytotoxicity assay (e.g., MTT or LDH release) to determine the cytotoxic concentration range of your compound.
-
Ensure your experimental concentrations are below the cytotoxic threshold.
-
-
Conclusion
Achieving reproducible results is a cornerstone of good scientific practice.[1][30] By systematically addressing potential issues in synthesis, purification, characterization, and application, researchers can significantly improve the reliability of their experiments with 6-(3,4-Dimethylphenyl)-6-oxohexanoic acid. This guide provides a framework for troubleshooting, but it is essential to maintain detailed laboratory records and a critical mindset at every stage of your research.[31]
References
-
General procedures for the purification of Carboxylic acids. Chempedia - LookChem. [Link]
-
Top 10 Strategies to Improve Scientific Reproducibility. LabArchives. [Link]
-
Treating Cells as Reagents to Design Reproducible Assays. PubMed. [Link]
-
8 Tips to Improve Your Research Reproducibility. Bitesize Bio. [Link]
-
Stability of ketone bodies in serum in dependence on storage time and storage temperature. PubMed. [Link]
-
Why can't I get reproducible results in cell based assays? ResearchGate. [Link]
-
5 Open Science practices that improve reproducibility & support trust in science. PLOS. [Link]
-
Tips for Improving Reproducibility and Efficiency. Bio-Rad. [Link]
-
RediSep C-18 reversed phase column purification of carboxylic acids. Teledyne ISCO. [Link]
-
In Vitro Research Reproducibility: Keeping Up High Standards. Frontiers. [Link]
-
In Vitro Research Reproducibility: Keeping Up High Standards. PMC. [Link]
-
Achieving Consistency and Reproducibility in Cell-Based Research. American Laboratory. [Link]
-
Reproducibility in Research: How to Avoid Academic Pitfalls. AJE. [Link]
-
Solid Phase Extraction Purification of Carboxylic Acid Products from 96-Well Format Solution Phase Synthesis with DOWEX 1×8-400 Formate Anion Exchange Resin. ACS Publications. [Link]
-
Factors affecting enzyme activity. Monash University. [Link]
-
How can I purify carboxylic acid? ResearchGate. [Link]
-
Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems. YouTube. [Link]
-
Editorial Reproducibility of Results. Organic Process Research & Development. [Link]
-
Current Status of Research on Synthesis of α-Keto Acids and Their Esters. MDPI. [Link]
-
Friedel-Crafts Acylation with Practice Problems. Chemistry Steps. [Link]
-
All About Aromatic Ketones. Unacademy. [Link]
-
Mechanism of Action Assays for Enzymes. Assay Guidance Manual - NCBI Bookshelf. [Link]
-
Can Reproducibility in Chemical Research be Fixed? Enago Academy. [Link]
-
Reproducibility In Organic Chemistry. Master Organic Chemistry. [Link]
-
Basics of Enzymatic Assays for HTS. NCBI. [Link]
-
Stirring the Debate: How Mixing Influences Reproducibility and Efficiency in Synthetic Organic Chemistry. ACS Central Science. [Link]
-
Aldehydes, Ketones and Carboxylic Acids. NCERT. [Link]
-
Ketone. Wikipedia. [Link]
-
What is everyone's opinion on reproducibility? Reddit. [Link]
-
Aromatic Aldehydes and Ketones - Preparation and Properties. Online Chemistry Notes. [Link]
-
Friedel Crafts Acylation And Alkylation Reaction. BYJU'S. [Link]
-
Friedel-Crafts Alkylation and Acylation Reaction. Organic Chemistry Tutor. [Link]
-
THE STABILITY OF THE KETO ACID FROM METHIONINE. Journal of the American Chemical Society. [Link]
-
Friedel-Crafts Acylation Example Problems. YouTube. [Link]
-
(PDF) Studies on the synthesis and stability of α-ketoacyl peptides. ResearchGate. [Link]
-
Traditional synthesis of 6-hydroxyhexanoic acid and its preparative challenges. Scilit. [Link]
-
Preparation of pharmacological agents. Protocols.io. [Link]
-
(PDF) An enzymatic method for the production of 6-oxohexanoic acid from 6-aminohexanoic acid by an enzyme oxidizing ω-amino compounds from Phialemonium sp. AIU 274. ResearchGate. [Link]
-
6-Oxohexanoic acid. Chemsrc. [Link]
-
6-(4-Bromo-2-methylphenyl)-6-oxohexanoic acid. Publications - Abstract Sifter. [Link]
Sources
- 1. Top 10 Strategies to Improve Scientific Reproducibility - LabArchives [labarchives.com]
- 2. bio-rad.com [bio-rad.com]
- 3. research-rebels.com [research-rebels.com]
- 4. Aromatic ketone [m.chemicalbook.com]
- 5. Ketone - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. Stability of ketone bodies in serum in dependence on storage time and storage temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. protocols.io [protocols.io]
- 10. All About Aromatic Ketones [unacademy.com]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. Aromatic Aldehydes and Ketones - Preparation and Properties [chemicalnote.com]
- 14. byjus.com [byjus.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 19. researchgate.net [researchgate.net]
- 20. teledyneisco.com [teledyneisco.com]
- 21. Treating Cells as Reagents to Design Reproducible Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Frontiers | In Vitro Research Reproducibility: Keeping Up High Standards [frontiersin.org]
- 23. In Vitro Research Reproducibility: Keeping Up High Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 24. americanlaboratory.com [americanlaboratory.com]
- 25. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 26. monash.edu [monash.edu]
- 27. Enzyme Inhibition By Reaction Conditions [sigmaaldrich.com]
- 28. Factors Affecting Enzyme Activity | Worthington Biochemical [worthington-biochem.com]
- 29. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 30. theplosblog.plos.org [theplosblog.plos.org]
- 31. bitesizebio.com [bitesizebio.com]
Validation & Comparative
A Comparative Guide to the Structure-Activity Relationship (SAR) of 6-Aryl-6-Oxohexanoic Acid Derivatives
This guide provides a detailed comparative analysis of the structure-activity relationships (SAR) for 6-aryl-6-oxohexanoic acid and its structural analogs. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes findings from multiple studies to illuminate the key structural motifs governing the biological activity of this promising chemical scaffold. We will explore how modifications to the aryl moiety, the hexanoic acid chain, and the ketone functionality impact therapeutic potential, with a focus on applications in immunology and inflammatory diseases.
Introduction: The Therapeutic Potential of the 6-Aryl-6-Oxohexanoic Acid Scaffold
The 6-aryl-6-oxohexanoic acid core structure represents a versatile scaffold in medicinal chemistry. Its unique combination of a lipophilic aryl group, a flexible alkyl chain, and a hydrogen-bonding carbonyl and carboxyl group allows for interaction with a variety of biological targets. Derivatives of this scaffold have been investigated as inhibitors of several key enzymes, including the Retinoic Acid Receptor-related Orphan Nuclear Receptor gamma t (RORγt) and cyclooxygenase (COX), positioning them as promising candidates for treating autoimmune diseases, inflammation, and metabolic disorders.[1]
RORγt, in particular, is a major transcription factor involved in the pathogenesis of psoriasis and other immune diseases, making it a high-value therapeutic target.[2] The design of potent and selective inhibitors for RORγt is an area of intense research, and the 6-oxo-hexanoic acid framework has emerged as a foundational element for developing such molecules.[1][2] This guide will dissect the structural features critical for this activity and compare the performance of various analogs.
Core Structure-Activity Relationship (SAR) Analysis
The biological activity of 6-aryl-6-oxohexanoic acid derivatives can be systematically understood by analyzing three key structural regions:
-
The Aryl Group (Position 6): Governs potency and selectivity through interactions with hydrophobic pockets and potential for specific hydrogen bonding.
-
The Hexanoic Acid Chain: Provides the correct spatial orientation and flexibility for optimal binding, with the carboxylic acid moiety often acting as a critical anchor.
-
The Keto Group (Position 6): Contributes to binding through hydrogen bond acceptance and influences the overall conformation of the molecule.
The Influence of the Aryl Group
Modifications to the aryl ring at the 6-position have a profound impact on inhibitory potency. SAR studies on related scaffolds, such as 6-oxo-4-phenyl-hexanoic acid derivatives targeting RORγt, reveal critical insights.[2]
-
Substitution Pattern: The placement and nature of substituents on the phenyl ring are paramount. For instance, in the development of RORγt inverse agonists, the strategic introduction of chlorine atoms was found to significantly improve not only inhibitory activity but also the membrane permeability profile, a crucial factor for a favorable pharmacokinetic (PK) profile.[2]
-
Electron-Withdrawing vs. Electron-Donating Groups: The electronic properties of the substituents can modulate the interaction of the aryl ring with the target protein. In many kinase and nuclear receptor inhibitors, electron-withdrawing groups like halogens (F, Cl) or trifluoromethyl (-CF3) can enhance binding affinity through specific halogen bonding or by altering the charge distribution of the ring system to complement the active site.
-
Bioisosteric Replacement: Replacing the phenyl ring with other aromatic systems, such as heterocycles (e.g., pyridine, thiophene), is a common strategy to improve properties like solubility, metabolic stability, and target selectivity.[3]
The diagram below illustrates the key modification points on the core scaffold and summarizes the general SAR trends observed for the aryl group.
Caption: Figure 1: Key SAR Insights for the 6-Aryl-6-Oxohexanoic Acid Scaffold.
The Role of the Hexanoic Acid Chain
The length and conformation of the aliphatic chain are critical for correctly positioning the terminal carboxylic acid to interact with key residues in the target's active site.
-
Chain Length: The six-carbon (including the carboxyl carbon) length appears to be optimal for spanning the distance between the hydrophobic region accommodating the aryl group and the polar region that binds the carboxylate in targets like RORγt. Shortening or lengthening the chain often leads to a significant loss of activity.
-
The Carboxylic Acid Moiety: This functional group is frequently essential for activity, acting as a key hydrogen bond donor and acceptor or forming a salt bridge with a basic residue (e.g., Arginine, Lysine) in the active site. Its replacement with bioisosteres must preserve this crucial interaction. Based on extrapolated data, the carboxylic acid is hypothesized to be crucial for anchoring the molecule.[1]
Comparative Analysis of Analogs
To illustrate the SAR principles, the table below compares several key analogs based on data for RORγt inhibition. Note that these compounds are 6-oxo-4-phenyl-hexanoic acid derivatives, which are structurally related and provide valuable insights.[2]
| Compound ID | Core Structure | R (Aryl Substitution) | RORγt IC₅₀ (nM) | Key Insight |
| 6a | 6-Oxo-4-phenyl-hexanoic acid | H | >1000 | The unsubstituted parent compound shows weak activity, establishing a baseline. |
| 12a | 6-Oxo-4-phenyl-hexanoic acid | 3,5-dichloro | 26 | Dichloro-substitution on the phenyl ring dramatically increases potency, highlighting the importance of halogen interactions. |
| 12b | 6-Oxo-4-phenyl-hexanoic acid | 3-chloro-5-fluoro | 43 | Demonstrates that various halogen combinations are well-tolerated and effective, with dichlorination being slightly superior. |
| 12d | 6-Oxo-4-phenyl-hexanoic acid | 3-chloro-5-methyl | 140 | Replacing a chlorine with a methyl group reduces activity, suggesting an electronic or specific halogen-binding effect is preferred over simple steric bulk. |
Data synthesized from Nakajima, R., et al. (2021). Bioorganic & Medicinal Chemistry Letters.[2]
Experimental Methodologies
To assess the activity of these compounds, a robust and validated experimental protocol is necessary. Below is a representative methodology for an in-vitro RORγt inhibition assay, a common method for evaluating compounds of this class.
Protocol: RORγt Ligand Binding Assay (Time-Resolved FRET)
Principle: This assay measures the ability of a test compound to displace a fluorescently labeled tracer from the ligand-binding domain (LBD) of the RORγt protein. Inhibition of the tracer-LBD interaction results in a decrease in the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal.
Workflow Diagram:
Caption: Figure 2: Workflow for a TR-FRET based RORγt Inhibition Assay.
Step-by-Step Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds (e.g., 10-point, 1:3 dilution starting from 100 µM) in an appropriate buffer (e.g., PBS with 0.1% BSA).
-
Assay Plate Setup: Dispense 5 µL of each compound dilution into a low-volume 384-well assay plate. Include controls for no inhibition (buffer only) and maximum inhibition (high concentration of a known inhibitor).
-
Reagent Addition: Prepare a master mix containing the RORγt Ligand Binding Domain (LBD) protein fused to a GST-tag, a fluorescent tracer ligand, and a TR-FRET donor-labeled anti-GST antibody (e.g., Europium cryptate).
-
Dispensing: Add 15 µL of the master mix to each well of the assay plate.
-
Incubation: Seal the plate and incubate at room temperature for 60-120 minutes, protected from light, to allow the binding reaction to reach equilibrium.
-
Data Acquisition: Read the plate using a TR-FRET-compatible plate reader. Excite the donor fluorophore (e.g., at 320 nm) and measure the emission at two wavelengths: the donor wavelength (e.g., 620 nm) and the acceptor wavelength (e.g., 665 nm).
-
Data Analysis:
-
Calculate the emission ratio (665 nm / 620 nm) for each well.
-
Normalize the data using the controls.
-
Plot the normalized signal against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Causality Behind Experimental Choices:
-
TR-FRET: This technology is chosen for its high sensitivity, low background, and robustness in high-throughput screening. The time-resolved measurement minimizes interference from compound autofluorescence.
-
GST-Tag and Antibody: The use of a GST-tagged protein and a corresponding labeled antibody provides a universal and high-affinity system for bringing the donor fluorophore into proximity with the LBD.
-
Serial Dilution: This is essential for generating a full dose-response curve, which is necessary to accurately calculate the IC₅₀ and assess the potency of the compound.
Conclusion and Future Directions
The 6-aryl-6-oxohexanoic acid scaffold is a validated starting point for the development of potent inhibitors against therapeutically relevant targets like RORγt. The structure-activity relationship is well-defined, with key takeaways being:
-
Aryl Substitution is Critical: Potency and pharmacokinetic properties are heavily modulated by the substitution pattern on the 6-aryl ring. Halogenation, particularly dichlorination, has proven to be a highly effective strategy for enhancing RORγt inhibition.[2]
-
The Carboxylic Acid is an Essential Anchor: The terminal carboxyl group is vital for binding and its modification or removal is generally detrimental to activity.
-
Scaffold Rigidity: While not extensively covered in the cited literature, future work could explore introducing conformational constraints into the hexanoic acid chain to potentially increase potency and selectivity by reducing the entropic penalty of binding.
Future research should focus on expanding the diversity of the aryl group to include heterocyclic rings and further exploring substitutions to optimize cell permeability, metabolic stability, and overall drug-like properties. The insights presented in this guide provide a robust framework for the rational design of the next generation of inhibitors based on this versatile scaffold.
References
- A Comparative Guide to the Structure-Activity Relationship of Novel 6-(2,4-Difluorophenyl)-6-oxohexanoic Acid Analogs as Putativ. Benchchem.
- Nakajima, R., et al. (2021). Discovery of 6-Oxo-4-phenyl-hexanoic acid derivatives as RORγt inverse agonists showing favorable ADME profile. Bioorganic & Medicinal Chemistry Letters.
- Rakowitz, D., et al. (2007). Novel aldose reductase inhibitors derived from 6-[[(diphenylmethylene)amino]oxy]hexanoic acid. Archiv der Pharmazie.
- Al-Omar, M. A., et al. (2007). 6-Aryl-4-Oxohexanoic Acids: Synthesis, Effects on Eicosanoid Biosynthesis, and Anti-Inflammatory In Vivo-Activities. Letters in Drug Design & Discovery.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Discovery of 6-Oxo-4-phenyl-hexanoic acid derivatives as RORγt inverse agonists showing favorable ADME profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel aldose reductase inhibitors derived from 6-[[(diphenylmethylene)amino]oxy]hexanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
